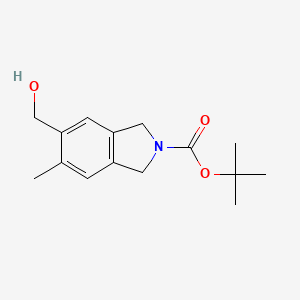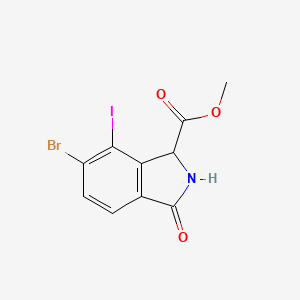
Methyl 6-bromo-7-iodo-3-oxoisoindoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate is a complex organic compound characterized by its bromo, iodo, and carboxylate functional groups. This compound belongs to the isoindole family, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the isoindole ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.
Substitution: The bromo and iodo groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of Methyl 6-bromo-2,3-dihydro-7-iodo-3,4-dioxo-1H-isoindole-1-carboxylate.
Reduction: Formation of Methyl 6-bromo-2,3-dihydro-7-iodo-3-hydroxy-1H-isoindole-1-carboxylate.
Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Isoindole derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate can be used as a building block for developing new bioactive compounds.
Medicine: The compound's derivatives may be explored for their therapeutic potential. Research into its biological activities could lead to the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness: Methyl 6-bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylate is unique due to its specific combination of bromo, iodo, and carboxylate groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C10H7BrINO3 |
|---|---|
Molekulargewicht |
395.98 g/mol |
IUPAC-Name |
methyl 6-bromo-7-iodo-3-oxo-1,2-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C10H7BrINO3/c1-16-10(15)8-6-4(9(14)13-8)2-3-5(11)7(6)12/h2-3,8H,1H3,(H,13,14) |
InChI-Schlüssel |
XZVFGCKNYHEEQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2=C(C=CC(=C2I)Br)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



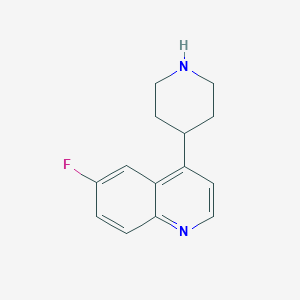
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)
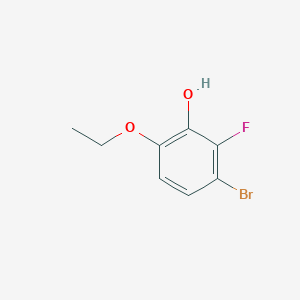
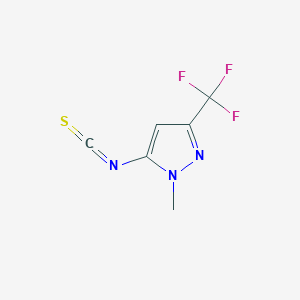
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
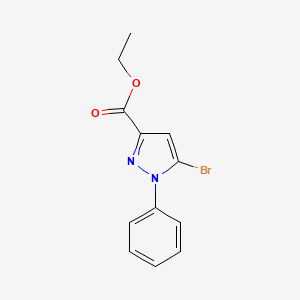
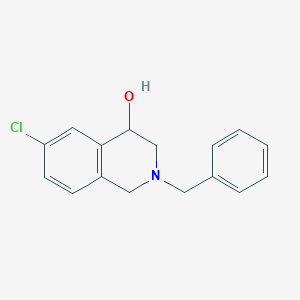
![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
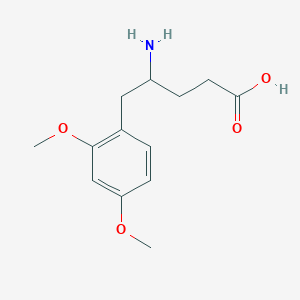
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
